

Alexa Fluor 350: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alexa Fluor 350*

Cat. No.: *B1148469*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides detailed technical information and protocols for the use of **Alexa Fluor 350**, a blue-fluorescent dye widely employed in biological research.

Core Properties of Alexa Fluor 350

Alexa Fluor 350 is a sulfonated coumarin dye known for its brightness and photostability.^[1] Its sulfonation increases its water solubility and reduces aggregation-induced fluorescence quenching.^[1] This fluorophore is characterized by its excitation maximum at approximately 346 nm and an emission maximum at around 442 nm, making it detectable with a UV laser.^{[2][3][4]} It is frequently used in applications such as fluorescence microscopy and flow cytometry.^{[3][4][6]}

Chemical and Physical Characteristics

Property	Value	Reference
Molecular Weight	~410.4 g/mol	[1][2][7][8]
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₉ S	[1][7][8]
Excitation Maximum	346 nm	[2]
Emission Maximum	442 nm	[4][7]
Extinction Coefficient	19,000 cm ⁻¹ M ⁻¹	[2][9]
Structure	Sulfonated 7-aminocoumarin	[1][8]

Experimental Protocols

Alexa Fluor 350 is most commonly utilized in its N-hydroxysuccinimidyl (NHS) ester form for the covalent labeling of primary amines on proteins and other biomolecules.[1][2]

Protein Labeling with Alexa Fluor 350 NHS Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

- **Alexa Fluor 350 NHS Ester**
- Protein of interest (in an amine-free buffer like PBS)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

- **Prepare the Protein:** Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will interfere with the labeling reaction and should be removed by dialysis against PBS.[7][10]

- Prepare the Dye: Dissolve the **Alexa Fluor 350** NHS ester in a small amount of DMF or DMSO immediately before use.[\[11\]](#)
- Reaction: Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein for IgG antibodies is typically between 5:1 and 9:1.[\[7\]](#) The reaction should proceed for 1 hour at room temperature with gentle stirring.[\[11\]](#)
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[\[7\]](#)[\[11\]](#)
- Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 346 nm (for the dye).[\[7\]](#)
- Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.[\[7\]](#)

Indirect Immunofluorescence Staining

This protocol outlines the use of an **Alexa Fluor 350**-conjugated secondary antibody for the detection of a primary antibody in fixed cells.

Materials:

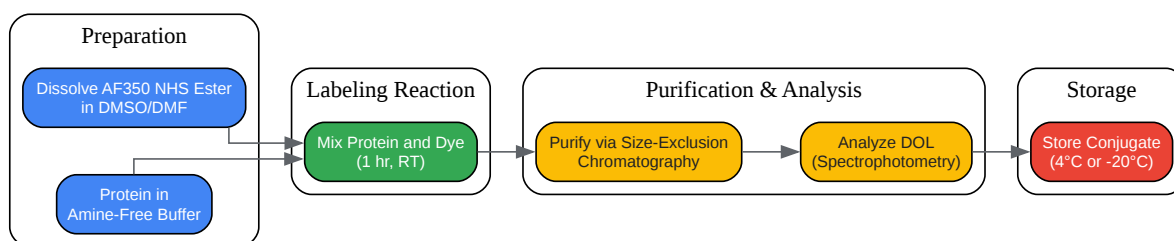
- Fixed cells on a coverslip or slide
- Primary antibody specific to the target antigen
- **Alexa Fluor 350**-conjugated secondary antibody
- Blocking Buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100)
- Wash Buffer (e.g., PBS)
- Mounting medium

Procedure:

- **Permeabilization and Blocking:** Permeabilize the fixed cells with a detergent-containing buffer (like Triton X-100) and then block non-specific antibody binding by incubating with a blocking buffer for 60 minutes at room temperature.[9]
- **Primary Antibody Incubation:** Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[9][12]
- **Washing:** Wash the cells three times with wash buffer to remove unbound primary antibody. [9][13]
- **Secondary Antibody Incubation:** Dilute the **Alexa Fluor 350**-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature, protected from light.[9][12]
- **Final Washes:** Wash the cells three times with wash buffer to remove unbound secondary antibody.[9][13]
- **Mounting:** Mount the coverslip onto a microscope slide using an appropriate mounting medium. The sample is now ready for imaging.[13]

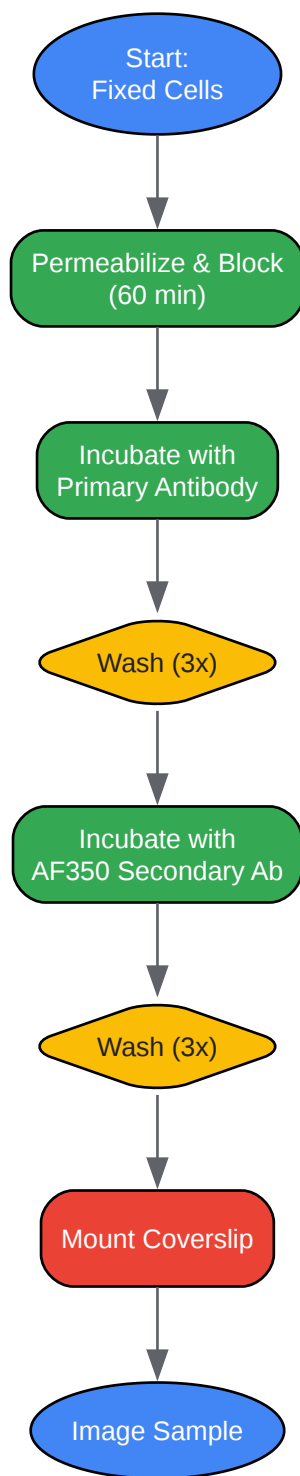
Visualized Workflows

The following diagrams illustrate the key experimental workflows involving **Alexa Fluor 350**.



[Click to download full resolution via product page](#)

Protein Labeling Workflow with Alexa Fluor 350 NHS Ester.



[Click to download full resolution via product page](#)

Indirect Immunofluorescence Staining Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluidic.com [fluidic.com]
- 2. protocols.io [protocols.io]
- 3. Alexa Fluor 350 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Alexa Fluor 350 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Alexa Fluor 350 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ulab360.com [ulab360.com]
- 8. Invitrogen Click-iT Plus EdU Alexa Fluor 350 Flow Cytometry Assay Kit 50 assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. ulab360.com [ulab360.com]
- 10. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Alexa Fluor 350: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148469#alexa-fluor-350-molecular-weight-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com